![molecular formula C19H19NO4S B2894494 3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-21-2](/img/structure/B2894494.png)
3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
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Description
3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as MPSQ, is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. MPSQ has been studied extensively for its potential applications in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's.
Scientific Research Applications
Anti-HIV Pharmaceutical Intermediates
This compound has been identified as a potential anti-HIV agent . It can be used as an intermediate in the synthesis of pharmaceuticals designed to combat HIV. The sulfonyl group attached to the methoxybenzene ring may play a crucial role in inhibiting the replication of the virus within the host cells .
Protecting Group Agent for Nitrogen Functions
In organic synthesis, protecting groups are used to temporarily mask a functional group to prevent it from reacting. This compound can act as a protecting group agent for various nitrogen functions, which is essential in multi-step synthetic processes .
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-3-12-20-13-18(19(21)16-6-4-5-7-17(16)20)25(22,23)15-10-8-14(24-2)9-11-15/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORQWNVYRLUVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-1-propylquinolin-4(1H)-one |
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